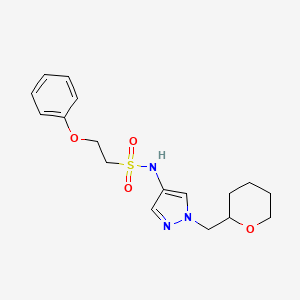
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ((2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol involves the activation of the Nrf2/ARE pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes. This results in the reduction of oxidative stress and inflammation, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that ((2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol can protect neuronal cells from oxidative stress and inflammation-induced cell death. It has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, ((2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol has been shown to have anti-inflammatory effects in various cell types and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol in lab experiments is its relatively simple synthesis method. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research on ((2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol. One direction is to further investigate its neuroprotective and anti-inflammatory properties in animal models of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for other conditions such as cancer and cardiovascular disease. Additionally, the development of more efficient synthesis methods and modifications to improve its solubility and bioavailability may also be explored.
Métodos De Síntesis
The synthesis of ((2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol involves the reaction of 2,3-dihydro-1,4-benzodioxin-5-carboxylic acid with L-alanine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
((2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSYTPOUPQHNSZ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6,8-dibromo-2-[(2-fluoro-5-nitrophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2661509.png)


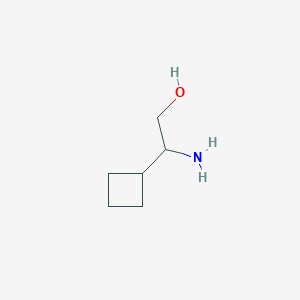
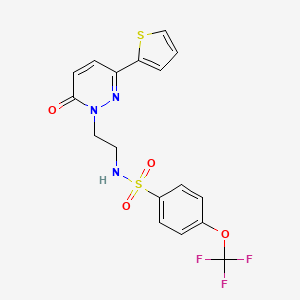
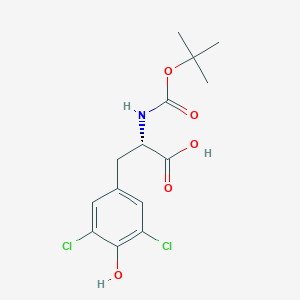
![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)
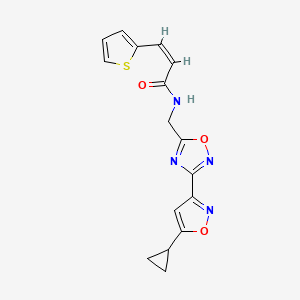
![5-(1,3-Benzothiazol-2-yl)-7-[(furan-2-yl)methyl]-6-imino-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2661523.png)
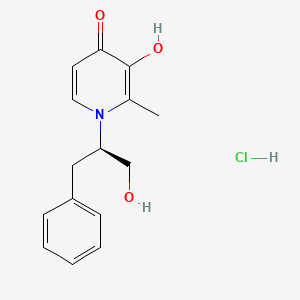
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2661527.png)

![N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2661530.png)
